molecular formula C8H9F2N3O3 B5015112 5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B5015112
M. Wt: 233.17 g/mol
InChI Key: QEKKJLYMVSEKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in the growth and survival of cancer cells and the aggregation of proteins in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell death, and inhibition of protein aggregation in neurodegenerative diseases. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its ability to selectively target cancer cells and inhibit their growth without affecting healthy cells. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, including the optimization of its synthesis method, the identification of its mechanism of action, and the development of more effective therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2,2-difluoroethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of a carbonyl group. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

5-{[(2,2-difluoroethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce cell death, making it a promising candidate for cancer therapy. In Alzheimer's and Parkinson's disease, this compound has been shown to inhibit the aggregation of proteins, which is a hallmark of these diseases.

properties

IUPAC Name

5-(2,2-difluoroethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O3/c1-13-6(4(2-12-13)8(15)16)7(14)11-3-5(9)10/h2,5H,3H2,1H3,(H,11,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKKJLYMVSEKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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